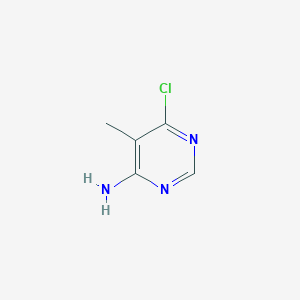

6-氯-5-甲基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-5-methylpyrimidin-4-amine is a chemical compound with the linear formula C5H6ClN3. Its CAS Number is 14394-56-0 and it has a molecular weight of 143.58 . It is used in various applications and research .

Synthesis Analysis

A safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, is described, which avoids the utilization of peroxide. In this four-step sequence, starting from 2-amino-6-chloropyridine, the crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of 6-Chloro-5-methylpyrimidin-4-amine is represented by the linear formula C5H6ClN3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-methylpyrimidin-4-amine include a molecular weight of 143.58 and a linear formula of C5H6ClN3 . More detailed properties were not found in the search results.科学研究应用

Crystal Structure Analysis

The crystal structure of 6-chloro-N-methylpyrimidin-4-amine has been studied . The asymmetric unit of the title crystal structure is shown in the figure. Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .

Biological Significance

Pyrimidine is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial , antiviral , antioxidant , anti-proliferative , anti-inflammatory , antiplasmodial and anticancer .

Chemical Compound Research

6-Chloro-5-methylpyrimidin-4-amine is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications across various fields.

Bicyclic Systems

The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines analogs as types of bicyclic [6 + 6] systems has been studied . The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Synthetic Organic Chemistry

The synthetic significance of the titled compounds and the biological characteristics of this class of compounds have been studied . The compounds have been applied on a large scale in the medical and pharmaceutical fields .

Medicinal Chemistry

Researchers in the fields of synthetic organic and medicinal chemistry have undertaken and improved new approaches for the construction of new standard biological components .

未来方向

作用机制

Target of Action

6-Chloro-5-methylpyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives, in general, have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Given its anti-inflammatory properties, it can be inferred that it likely influences pathways related to inflammation and immune response .

Result of Action

Given its anti-inflammatory properties, it can be inferred that it likely results in the reduction of inflammation and related symptoms .

属性

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 |

Source

|

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methylpyrimidin-4-amine | |

CAS RN |

14394-56-0 |

Source

|

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)